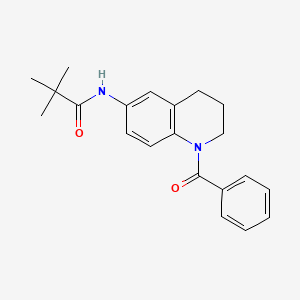

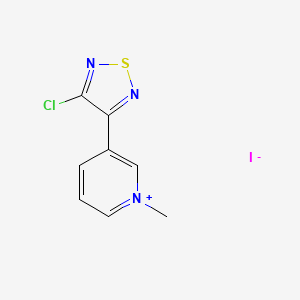

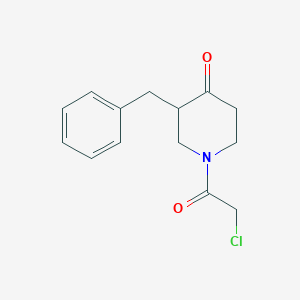

3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide

概要

説明

科学的研究の応用

Synthesis and Chemical Properties

Researchers have explored synthetic routes and chemical reactions involving thiadiazoles, highlighting the utility of 3-(4-Chloro-1,2,5-thiadiazol-3-yl)-1-methylpyridinium iodide in synthesizing complex molecules. Takikawa et al. (1985) demonstrated convenient preparations of 3,5-disubstituted 1,2,4-thiadiazoles, showcasing the reactivity and versatility of these compounds in organic synthesis (Takikawa et al., 1985). This work provides a foundation for understanding the applications of thiadiazole derivatives in chemical synthesis.

Corrosion Inhibition

The application of thiadiazole derivatives in corrosion inhibition has been a topic of interest. Bentiss et al. (2007) investigated new 2,5-disubstituted 1,3,4-thiadiazoles as corrosion inhibitors of mild steel in acidic solutions, providing insights into the protective properties of thiadiazole compounds against metal corrosion (Bentiss et al., 2007). This research suggests potential industrial applications in protecting metals from corrosive environments.

Analytical Chemistry

In analytical chemistry, thiadiazole derivatives have been utilized as sensitive materials in sensor technology. Chai et al. (2004) described a highly sensitive PVC membrane iodide electrode based on complexes of mercury(II) with thiadiazole ligands, highlighting the analytical utility of these compounds in detecting iodide ions with high specificity and sensitivity (Chai et al., 2004). This application demonstrates the potential for thiadiazole derivatives in developing novel sensing materials for environmental and clinical analyses.

Solar Cell Applications

The use of thiadiazole derivatives in solar cell technology has also been explored. Rahman et al. (2018) employed an organo-sulfur compound related to thiadiazole as a redox couple in dye-sensitized solar cells, showing its potential to improve the efficiency and cost-effectiveness of solar energy conversion (Rahman et al., 2018). This highlights the role of thiadiazole derivatives in renewable energy technologies, offering a pathway to more sustainable energy solutions.

Safety and Hazards

将来の方向性

特性

IUPAC Name |

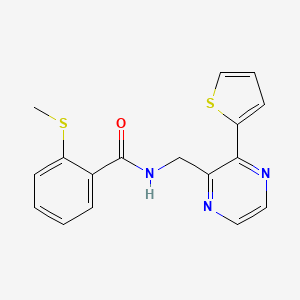

3-chloro-4-(1-methylpyridin-1-ium-3-yl)-1,2,5-thiadiazole;iodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN3S.HI/c1-12-4-2-3-6(5-12)7-8(9)11-13-10-7;/h2-5H,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDWFKQVJIGJCO-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC(=C1)C2=NSN=C2Cl.[I-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClIN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[2-(4-Methoxyphenyl)-1-methylpiperidin-3-yl]methyl]prop-2-enamide](/img/structure/B2602431.png)

![5,6,7-trihydroxy-2-(4-hydroxyphenyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/no-structure.png)

![6-Phenylmethoxycarbonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-2-carboxylic acid](/img/structure/B2602440.png)

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2602441.png)

![N-(4-chlorophenyl)-8-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-oxa-4,8-diazaspiro[4.5]decane-4-carboxamide](/img/structure/B2602451.png)

![5-[1-(3-fluoro-4-methoxybenzoyl)piperidin-4-yl]-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2602452.png)